molecular formula C8H6BrClO B1275179 1-(2-Bromo-4-chlorophenyl)ethanone CAS No. 825-40-1

1-(2-Bromo-4-chlorophenyl)ethanone

Cat. No.: B1275179
CAS No.: 825-40-1
M. Wt: 233.49 g/mol
InChI Key: URBATMJMOGHOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to yellow solid or liquid, depending on its purity and storage conditions . This compound is often used in various chemical syntheses and has significant applications in scientific research and industry.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)ethanone has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . These indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.

Relevant Papers

The relevant papers retrieved include a comparative analysis of selected bond angles for the compound , and a new and versatile one-pot strategy to synthesize alpha-bromoketones . These papers provide valuable insights into the properties and potential applications of “1-(2-Bromo-4-chlorophenyl)ethanone”.

Preparation Methods

1-(2-Bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature, yielding the desired product . Industrial production methods typically involve similar reaction conditions but are optimized for larger-scale production.

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)ethanone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBATMJMOGHOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405736
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-40-1
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 825-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.